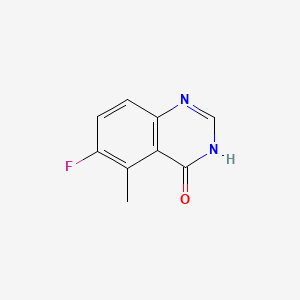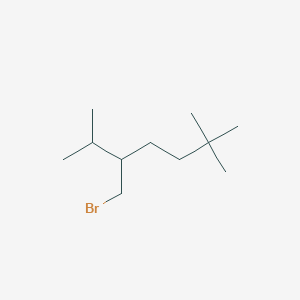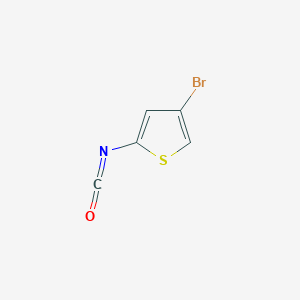
4-Bromo-2-isocyanatothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-isocyanatothiophene is an organic compound with the molecular formula C5H2BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and isocyanate functional groups, which impart unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are typical
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-alkoxy-2-isocyanatothiophene or 4-thioalkyl-2-isocyanatothiophene can be formed.
Addition Products: Reactions with amines yield ureas, while reactions with alcohols produce carbamates
Scientific Research Applications
4-Bromo-2-isocyanatothiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanatothiophene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
2-Isocyanatothiophene: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylthiophene: Contains a methyl group instead of an isocyanate group, leading to variations in chemical behavior and uses.
Uniqueness: Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H2BrNOS |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
4-bromo-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-5(7-3-8)9-2-4/h1-2H |
InChI Key |
APVXQTIRRNPDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


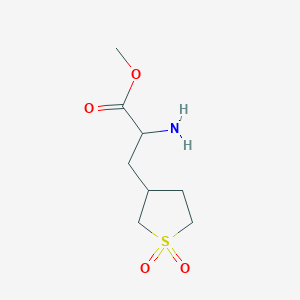
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
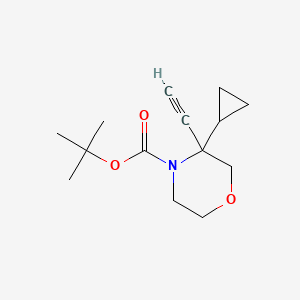
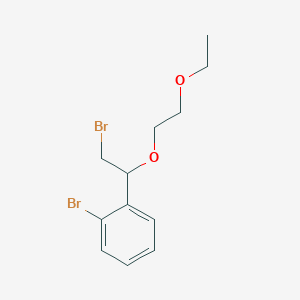
![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
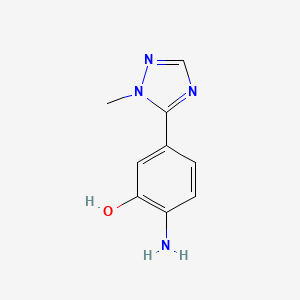
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
